![molecular formula C19H22FN7O3 B2861680 2-[8-[[4-(2-氟苯基)哌嗪-1-基]甲基]-3-甲基-2,6-二氧嘌呤-7-基]乙酰胺 CAS No. 847409-54-5](/img/structure/B2861680.png)
2-[8-[[4-(2-氟苯基)哌嗪-1-基]甲基]-3-甲基-2,6-二氧嘌呤-7-基]乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .
Synthesis Analysis
The synthesis of piperazine derivatives, which are a part of this compound, has been discussed in several studies . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been characterized by mass spectra, 1H NMR, 13C NMR, and a single X-Ray diffraction analysis .科学研究应用
抗惊厥活性
对类似化合物的研究表明在治疗癫痫和癫痫发作方面具有潜力。一项研究重点介绍了源自 3-甲基-3-苯基-2,5-二氧-吡咯烷-1-基-乙酸的新酰胺的合成和评价,该酰胺在动物模型中表现出抗惊厥活性。这表明结构相关的化合物可能具有类似的神经益处 (Obniska 等人,2015).
抗菌和抗癌活性
具有相似化学骨架的化合物已被合成并测试其抗菌和抗癌特性。例如,一系列乙酰胺衍生物对各种癌细胞系和微生物菌株表现出显着的活性,暗示了此类化合物的广泛治疗潜力 (Mehta 等人,2019).
抗菌和抗真菌作用
具有特定结构特征的新型化合物的合成导致了具有有效抗菌和抗真菌活性的实体的发现。这包括已显示对耐药菌株和真菌有效的衍生物,表明类似化合物在治疗传染病中的潜在应用 (Varshney 等人,2009).
乙酰胆碱酯酶抑制作用
对含有哌嗪元素的化合物的研究已发现通过乙酰胆碱酯酶抑制治疗神经退行性疾病(如阿尔茨海默病)的潜力。这种酶抑制对于控制症状和减缓神经退行性疾病的进展至关重要 (Yurttaş 等人,2013).
抗增殖和 VEGFR-2-TK 抑制
对喹啉-2(1H)-酮衍生物的研究显示出显着的抗增殖活性,特别是通过抑制 VEGFR-2 酪氨酸激酶。这种机制对于癌症治疗至关重要,因为它靶向血管内皮生长因子受体,抑制肿瘤生长和血管生成 (Hassan 等人,2021).
安全和危害
属性
IUPAC Name |
2-[8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O3/c1-24-17-16(18(29)23-19(24)30)27(10-14(21)28)15(22-17)11-25-6-8-26(9-7-25)13-5-3-2-4-12(13)20/h2-5H,6-11H2,1H3,(H2,21,28)(H,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAADLIUQZXRFFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(8-{[4-(2-Fluorophenyl)piperazinyl]methyl}-3-methyl-2,6-dioxo-1,3,7-trihydro purin-7-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。